molecular formula C19H19N3OS B2646735 3-(4-((Pyridin-2-ylthio)methyl)piperidine-1-carbonyl)benzonitrile CAS No. 1421515-60-7

3-(4-((Pyridin-2-ylthio)methyl)piperidine-1-carbonyl)benzonitrile

Cat. No. B2646735
CAS RN: 1421515-60-7
M. Wt: 337.44
InChI Key: XAIBXSUPBBHEPK-UHFFFAOYSA-N
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Description

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In recent years, a lot of reviews concerning specific methods of piperidine synthesis, functionalization, and their pharmacological application have been published .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Synthesis and Chemical Reactions

  • The compound has been involved in various synthetic pathways to produce pyrrolo-pyridines, quinolines, pyridines, quinoxalines, and pyrimidines, highlighting its utility in constructing complex heterocyclic structures (Davis et al., 1992).
  • It serves as a ligand precursor in the synthesis of cyclic π-perimeter hydrocarbon platinum group metal complexes, demonstrating its relevance in the field of coordination chemistry and potential applications in catalysis and material science (Sairem et al., 2012).
  • The compound is also used in the synthesis of luminescent co-crystals, indicating its potential applications in crystal engineering and materials science for developing new materials with interesting luminescent properties (Li et al., 2015).

Catalysis and Green Chemistry

  • In the context of green chemistry, the compound is involved in catalyst-free syntheses under ambient temperature conditions, emphasizing the drive towards more sustainable and environmentally friendly chemical processes (Rostamizadeh et al., 2013).

Material Science

  • It has applications in the synthesis of novel materials, such as new polyimides derived from pyridine-containing monomers, indicating its role in the development of advanced materials with potential applications in electronics, aerospace, and other high-performance material sectors (Wang et al., 2006).

Future Directions

Piperidine derivatives continue to be an area of interest in drug development, and new piperidine derivatives for future drug molecules with high potential are still being searched . The latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety were covered .

properties

IUPAC Name

3-[4-(pyridin-2-ylsulfanylmethyl)piperidine-1-carbonyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS/c20-13-16-4-3-5-17(12-16)19(23)22-10-7-15(8-11-22)14-24-18-6-1-2-9-21-18/h1-6,9,12,15H,7-8,10-11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAIBXSUPBBHEPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CSC2=CC=CC=N2)C(=O)C3=CC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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